molecular formula C7H6BNO2S B13672186 Benzo[d]isothiazol-4-ylboronic acid

Benzo[d]isothiazol-4-ylboronic acid

Cat. No.: B13672186
M. Wt: 179.01 g/mol
InChI Key: BHGYIBNNFGAOQU-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-4-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S and a molecular weight of 179.00 g/mol . This compound is an organoboron reagent that integrates a benzo[d]isothiazole heterocycle, making it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As a key reactant in Suzuki-Miyaura cross-coupling , this boronic acid enables the formation of carbon-carbon bonds by reacting with various organic halides. This allows researchers to functionalize the 4-position of the benzo[d]isothiazole scaffold, a structure of significant interest in medicinal chemistry and materials science . The benzoisothiazole core is a privileged structure found in compounds studied for a range of biological activities, suggesting this boronic acid is useful for creating novel derivatives for pharmaceutical research and drug discovery programs. Handling requires standard safety precautions for laboratory chemicals. The compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the safety data sheet for detailed handling protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-4-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H

InChI Key

BHGYIBNNFGAOQU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NSC2=CC=C1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to Benzo[d]isothiazoles

According to a detailed review in Arkivoc (2024), five main synthetic strategies exist for benzo[d]isothiazoles:

  • Method 1: Using nitrogen-preloaded substrates, such as 2-mercapto-N-substituted benzamides, catalyzed by copper(I) iodide or cobalt complexes, to form the N-S bond intramolecularly.
  • Method 2: Starting from sulfur-preloaded phenyl substrates.
  • Method 3: Starting from substrates containing neither nitrogen nor sulfur, involving activation of aryl tert-butyl sulfoxides by N-bromosuccinimide or amine nucleophiles.
  • Method 4: Assembly of the aryl ring onto an existing isothiazole.
  • Method 5: Metal-free, visible-light-promoted synthesis via iminyl radical intermediates under mild conditions.

These methods typically yield benzo[d]isothiazolones or benzo[d]isothiazoles with various substituents, enabling further functionalization.

The key step to obtain benzo[d]isothiazol-4-ylboronic acid is the introduction of the boronic acid group onto the benzo[d]isothiazole core. This is generally achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acid or boronate ester reagents.

Patent-Described Preparation Method

A Chinese patent (CN102040563A) details a preparation method for 3-aryl benzo[d]isothiazoles, which can be adapted for the synthesis of this compound derivatives. The method involves:

  • Starting from benzisothia oxazolone (compound II).
  • Coupling with aryl boronic acids (compound III) in the presence of palladium catalysts such as Pd(PPh3)2Cl2.
  • Using PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) as a coupling reagent and triethylamine as base.
  • Conducting the reaction in 4-dioxane under nitrogen atmosphere at room temperature for 2 hours.
  • Post-reaction workup includes extraction, washing, drying, concentration, and purification by column chromatography.

This method yields 3-aryl benzo[d]isothiazoles with yields ranging from 68% to 78% and high purity (HPLC 90-95%). The reaction tolerates various substituents on the aryl boronic acid, such as methyl, methoxy, carbethoxy, and dimethylamino groups.

Representative Experimental Data from Patent

Embodiment Aryl Boronic Acid Substituent Yield (%) Purity (HPLC %) Reaction Conditions Summary
1 3-tolyl 78 92 4-dioxane, Pd(PPh3)2Cl2, PyBroP, triethylamine, 25 °C, 2 h
2 3-(dimethylamino)phenyl 70 95 Same as above
3 3-(p-methoxyphenyl) 68 90 Same as above
4 3-(carbethoxyphenyl) 72 94 Same as above

These data indicate the robustness and versatility of the palladium-catalyzed coupling approach for synthesizing various substituted benzo[d]isothiazoles, which can be extended to boronic acid derivatives.

Alternative Coupling Conditions

Another embodiment employs PyBoP and sodium tert-butoxide in tetrahydrofuran (THF) with tetrakis(triphenylphosphine) palladium catalyst and cesium carbonate as base, heated to 80 °C for 4 hours. This method also yields the desired products in good yields (~70%) and high purity, demonstrating flexibility in catalyst and base selection.

Additional Synthetic Considerations and Catalytic Systems

Metal-Catalyzed N-S Bond Formation

Copper(I) iodide and cobalt phthalocyanine catalysts have been used effectively to close the isothiazole ring by oxidative N-S bond formation from 2-mercapto-N-substituted benzamides. These methods provide sustainable and recyclable catalytic systems, often performed in aqueous media, facilitating purification and reducing environmental impact.

Electrochemical Synthesis

Electrochemical intramolecular N-H/S-H coupling of 2-mercaptobenzamides offers a metal-free alternative for benzo[d]isothiazolone formation, producing hydrogen gas as a benign byproduct. This method achieves high yields and is attractive for green chemistry applications.

Metal-Free Photocatalytic Methods

Visible-light-promoted synthesis using acridinium photocatalysts under mild conditions generates iminyl radicals that form the N-S bond, yielding benzo[d]isothiazoles with benign secondary products (CO2, benzaldehyde, acetone). This approach is less effective for unsubstituted 3-position benzo[d]isothiazoles but is notable for sustainability.

Summary Table of Preparation Methods for this compound and Related Compounds

Method Type Key Reagents/Conditions Yield Range (%) Advantages Limitations
Pd-Catalyzed Suzuki-Miyaura Coupling Pd(PPh3)2Cl2, PyBroP, triethylamine, 4-dioxane, RT 68-78 High yield, mild conditions, versatile substituents Requires Pd catalyst, inert atmosphere
Cu(I)-Catalyzed N-S Bond Formation CuI, 2-mercapto-N-substituted benzamides, oxygen, aqueous media Up to 95 Recyclable catalyst, aqueous medium Limited to N-substituted benzamides
Electrochemical Intramolecular Coupling Electrochemical cell, 2-mercaptobenzamides High Metal-free, green byproducts Requires electrochemical setup
Visible-Light Photocatalysis Acridinium catalyst, blue light, α-amino-oxy acids Moderate to high Metal-free, mild, sustainable Lower yields for unsubstituted 3-position compounds
Metal-Free One-Pot Oxidative Coupling Ortho-haloarylamidines, elemental sulfur Moderate to high Simple setup, no metal catalyst Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Comparison with Similar Compounds

Structural Analogs and Reactivity

Benzo[d]isothiazol-4-ylboronic acid is compared to three classes of compounds:

Boronic Acid Derivatives with Heterocyclic Cores
Compound Name Molecular Formula Heterocycle Type Boronic Acid Position Key Differences
This compound C₇H₆BNO₂S Isothiazole 4 Unique S/N adjacency in the heterocycle.
Benzothiazol-2-ylboronic acid C₇H₆BNO₂S Thiazole 2 Thiazole ring (S/N separated); altered steric accessibility.
2,1,3-Benzothiadiazol-4-ylboronic acid C₆H₄BN₃O₂S Benzothiadiazole 4 Additional nitrogen atom in the heterocycle; increased electron deficiency .
Phenylboronic acid C₆H₇BO₂ Benzene 1 Lacks heterocycle; simpler structure with lower molecular complexity .

Reactivity Insights :

  • The electron-withdrawing isothiazole ring in this compound enhances the electrophilicity of its boron center compared to phenylboronic acid, accelerating cross-coupling reactions .
  • The 4-position of the boronic acid group offers steric advantages over the 2-position in benzothiazol-2-ylboronic acid, enabling easier access to catalytic sites in Suzuki reactions .
Non-Boronic Benzisothiazole Derivatives
Compound Name Functional Group Key Applications
Benzo[d]isothiazole-4-carbaldehyde Aldehyde Organic synthesis intermediates
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid Carboxylic acid Pharmaceutical development

Unique Features :

  • Boronic acid derivatives like this compound are superior in metal-catalyzed cross-couplings , whereas carboxylic acid or aldehyde analogs are more suited for condensation or amidation reactions .

Handling Recommendations :

  • Use PPE (gloves, goggles) and avoid inhalation of dust/particulates .

Q & A

Q. What advanced purification techniques address low yields in cross-coupling reactions?

  • Solutions :
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 8 hours) with controlled temperature.
  • Fluorous-tag purification : Isolate products via phase separation .

Data Contradictions and Solutions

  • Spectral Mismatches : Cross-validate NMR with HSQC and computational models. For mass spectrometry discrepancies, re-analyze using ESI-QTOF for higher resolution .
  • Reactivity Variability : Test multiple Pd catalysts (e.g., PdCl₂(dppf)) and ligand systems (e.g., XPhos) to optimize coupling efficiency .

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